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Compound of Interest

(5-Methyl-3-phenyl-4-
Compound Name:
isoxazolyl)methylamine

Cat. No.: B1586415

An In-depth Methodological Guide to the Spectroscopic Characterization of (5-Methyl-3-
phenyl-4-isoxazolyl)methylamine

Abstract

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a heterocyclic compound featuring the
iIsoxazole scaffold, a motif of significant interest in medicinal chemistry and drug development.
The precise elucidation and confirmation of its molecular structure are paramount for any
research, development, or quality control application. This whitepaper serves as an in-depth
technical guide for researchers, scientists, and drug development professionals, outlining a
comprehensive, multi-technique approach to the spectroscopic characterization of this target
molecule. While specific, published spectra for this exact compound are not widely available,
this guide establishes a robust methodological framework based on foundational analytical
principles and data from closely related analogs. It provides detailed, field-proven protocols for
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
Spectroscopy. The causality behind experimental choices is explained, and each protocol is
designed as a self-validating system, ensuring the generation of reliable and unambiguous
data for structural confirmation.

Introduction: The Analytical Imperative

The molecule (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, with the chemical formula
C11H12N20 and a molecular weight of 188.23 g/mol , presents a unique analytical challenge.[1]
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[2] Its structure combines an aromatic phenyl ring, a heterocyclic isoxazole core, an aliphatic
methyl group, and a primary aminomethyl functional group. A rigorous analytical workflow is
essential to verify the identity, purity, and structural integrity of the compound after synthesis or
during formulation. This guide provides the necessary protocols and theoretical grounding to
achieve this.

Molecular Structure:
o |[UPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl) methanamine[1]

o Key Features:

o

Phenyl Group: Provides characteristic aromatic signals.

Isoxazole Ring: A five-membered heterocycle with specific electronic and vibrational

o

properties.

o

Methyl Group (C5): A key aliphatic proton and carbon signature.

[¢]

Aminomethyl Group (C4): A reactive primary amine attached to a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed
information about the chemical environment, connectivity, and spatial arrangement of atoms.
For (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, both *H and 3C NMR are indispensable.

Expertise & Rationale: Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCIs) is a common starting point for
its excellent solubilizing power for many organic compounds. However, the primary amine
protons (-NHz2) can undergo rapid exchange, leading to signal broadening or disappearance.
Deuterated dimethyl sulfoxide (DMSO-ds) is an excellent alternative, as it forms hydrogen
bonds with the amine protons, slowing their exchange rate and often resulting in sharper, more
easily identifiable N-H signals.[3] A spectrometer operating at a frequency of 400 MHz or higher
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is recommended to achieve sufficient signal dispersion, particularly for resolving the multiplets
of the phenyl ring protons.

Predicted Spectroscopic Data

Based on the molecular structure and analysis of related compounds, the following spectral
characteristics are anticipated.[4][5]

Table 1: Predicted *H and 3C NMR Chemical Shifts (in DMSO-de)
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Assignment

Isoxazole-CHs

1H NMR (Predicted)

~2.4 ppm (singlet,
3H)

13C NMR (Predicted)

~10-15 ppm

Rationale / Notes

Aliphatic methyl
group on the
electron-rich
isoxazole ring.

-CH2-NH:2

~3.8 ppm (singlet, 2H)

~35-45 ppm

Methylene group
adjacent to the
isoxazole ring and the

amine.

-NH2

~2.0-3.5 ppm (broad
singlet, 2H)

N/A

Primary amine
protons; chemical shift
is concentration and

solvent dependent.

Phenyl-H (ortho,

meta, para)

~7.4-7.8 ppm
(multiplet, 5H)

~125-135 ppm

Aromatic protons of
the monosubstituted

phenyl ring.

Isoxazole C3 (C-Ph)

N/A

~160-165 ppm

Quaternary carbon of
the isoxazole ring

attached to the phenyl
group.

Isoxazole C4 (C-
CH2NHz2)

N/A

~110-120 ppm

Quaternary carbon of
the isoxazole ring
attached to the

aminomethyl group.

Isoxazole C5 (C-CHs)

N/A

~168-175 ppm

Quaternary carbon of
the isoxazole ring

attached to the methyl
group.

| Phenyl C (ipso) | N/A | ~128-132 ppm | Quaternary carbon of the phenyl ring attached to the

isoxazole ring. |
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Experimental Protocol: NMR Analysis

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL
of DMSO-ds.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
0.00 ppm).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup (400 MHz Spectrometer):
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune the probe for both *H and 3C frequencies.
e 'H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence (e.g., zg30).
o Set a spectral width of ~16 ppm.
o Use a relaxation delay (d1) of 2-5 seconds.
o Collect 16-32 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set a spectral width of ~240 ppm.
o Use a relaxation delay (d1) of 2 seconds.
o Collect 1024 or more scans, as *C has a much lower natural abundance.

» Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

(¢]

Phase the spectra correctly.

[¢]

Calibrate the chemical shift scale to the TMS signal.

[¢]

Integrate the *H NMR signals to determine proton ratios.

Visualization: NMR Workflow

Data Acquisition (400 MHz)

Acquie 13C Spectrum X S A W ——
Lock & Shim —» Acquire 1H Spectrum BN

Sample Preparation

Dissolve in DMSO-d6
with TMS

Transfer to NMR Tube

Weigh Compound (5-10 mg) pe

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unambiguous Molecular
Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge
ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a synthesized
compound.

Expertise & Rationale: lonization Technique

Electrospray lonization (ESI) is the preferred method for this molecule. ESI is a soft ionization
technique that typically generates protonated molecules [M+H]* with minimal fragmentation.
This is ideal for unequivocally confirming the molecular mass. The primary amine group is
basic and readily accepts a proton, making it highly suitable for positive-mode ESI.
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Predicted Spectroscopic Data

Table 2: Predicted High-Resolution Mass Spectrometry Data

lon Species Calculated Exact Mass (m/z)  Notes

The primary expected ion
[M+H]* 189.10224 . .
in positive-mode ESI.

| [M+Na]* | 211.08418 | Acommon adduct seen in ESI-MS. |

Calculated for C11H13N20* and C11H12N20ONa* respectively.

Experimental Protocol: ESI-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50
mixture of methanol and water. A trace amount of formic acid (0.1%) can be added to
promote protonation.

 Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

« Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

¢ ESI Source Parameters:
o lonization Mode: Positive.
o Capillary Voltage: 3.5 - 4.5 kV.

o Drying Gas (N2): Set to an appropriate temperature (~300 °C) and flow rate to desolvate
the ions.

o Mass Analyzer Parameters:
o Scan Range: Set a mass range from m/z 50 to 500.

o Resolution: Set to high-resolution mode (>10,000) to enable exact mass measurement.
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o Data Analysis:
o lIdentify the peak corresponding to the [M+H]* ion.

o Confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass.

Visualization: MS Workflow

Data Acquisition (ESI-MS) Data Analysis

" Compare Measured vs. 1 L
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(~1 mg/mL in MeOH/H20)

High-Resolution
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Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the
functional groups present in a molecule by measuring the absorption of infrared radiation at
specific vibrational frequencies.

Expertise & Rationale: Interpreting Key Vibrations

For (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, the IR spectrum will be a composite of its
constituent parts. The primary amine is particularly diagnostic, typically showing a two-pronged
absorption band corresponding to symmetric and asymmetric N-H stretching.[6] The presence
of both aromatic (phenyl) and aliphatic (methyl, methylene) C-H bonds will also be evident. The
isoxazole ring itself contributes to a complex "fingerprint" region.[7]

Predicted Spectroscopic Data

Table 3: Predicted Key IR Absorption Frequencies
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Wavenumber (cm~?)

Vibration Type

N-H Asymmetric &

Functional Group

3400 - 3250 . Primary Amine (-NH2)
Symmetric Stretch

3100 - 3000 C-H Stretch Aromatic (Phenyl)

2980 - 2850 C-H Stretch Aliphatic (-CHs, -CH2)

~1600, ~1475 C=C Stretch Aromatic (Phenyl)

~1620 - 1550 C=N Stretch Isoxazole Ring

1650 - 1580 N-H Bend (Scissoring) Primary Amine (-NHz)

| 1220 - 1020 | C-N Stretch | Aliphatic Amine |

Experimental Protocol: FT-IR Analysis (KBr Pellet)

e Sample Preparation:

o Grind a small amount (~1-2 mg) of the solid compound with ~100-200 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

o The mixture should be a fine, homogenous powder.

e Pellet Formation:

o Transfer the powder to a pellet press die.

o Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or

translucent pellet.

o Data Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000 to 400 cm~1.
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o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Analysis:
o Perform a background correction.
o Identify and label the major absorption peaks.

o Correlate the observed peaks with known functional group frequencies.

Visualization: IR Workflow
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Caption: Workflow for FT-IR spectroscopic analysis.
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Conclusion: A Tripartite Strategy for Structural
Validation

The structural confirmation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine requires a
synergistic application of multiple spectroscopic techniques. This guide provides a robust,
scientifically-grounded framework for this process. NMR spectroscopy delivers the fundamental
skeletal map, Mass Spectrometry provides unequivocal confirmation of the molecular formula
and weight, and Infrared Spectroscopy validates the presence of key functional groups. By
meticulously following these detailed protocols, researchers can generate a comprehensive
and self-validating data package, ensuring the unambiguous identification and characterization
of this important isoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for (5-Methyl-3-phenyl-4-
isoxazolyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586415#spectroscopic-data-for-5-methyl-3-phenyl-
4-isoxazolyl-methylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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